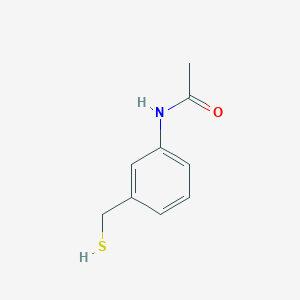

N-Acetyl-3-methylthio-aniline

Description

Historical Context and Initial Academic Interest

The initial interest in 3-Acetamidothioanisole stemmed from fundamental synthetic chemistry, where the creation and characterization of novel substituted aromatic compounds were paramount. Its synthesis is most commonly achieved through the acetylation of 3-(methylthio)aniline (B157570). This reaction involves treating the precursor amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

An alternative synthetic pathway has also been reported, which begins with 3-nitrothioanisole. This starting material undergoes a catalytic reduction, typically using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), to convert the nitro group into an amine, yielding 3-aminothioanisole. Subsequent acetylation of this intermediate produces 3-Acetamidothioanisole. The product is a solid at room temperature, with a reported melting point of 78–78.5°C. Initial academic work focused on establishing these reliable synthetic routes and characterizing the compound's physical and spectroscopic properties.

Significance in Contemporary Chemical Science

In modern chemical science, 3-Acetamidothioanisole is primarily valued for its utility as a versatile intermediate and a substrate in the development of new synthetic methodologies. echemi.com Its bifunctional nature allows for selective chemical transformations, making it an attractive molecule for constructing more complex chemical architectures.

3-Acetamidothioanisole serves as a key starting material or intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of fine chemicals and pharmaceutical intermediates. echemi.comdolonchem.com Its structure is a precursor for various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their ring and are ubiquitous in medicinal chemistry and materials science. uou.ac.inwikipedia.org

Research has demonstrated its use in the synthesis of α-heteroaromatic thioethers. molaid.com The presence of both the electron-donating methylthio group and the moderately deactivating acetamido group allows for regioselective reactions on the aromatic ring, providing a route to specifically substituted products that are valuable in drug discovery and materials research.

The utility of 3-Acetamidothioanisole extends to the advancement of new chemical reactions and catalytic systems. longdom.org A notable example is its role in the development of the alkoxycarbonylation of arylsulfonium salts. molaid.com In these studies, 3-Acetamidothioanisole can be converted into a corresponding arylsulfonium salt, which then serves as the substrate to test and optimize new catalytic methods. This type of research is crucial for expanding the toolbox of synthetic organic chemists, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under catalytic conditions. The development of such methodologies is a cornerstone of modern organic chemistry, aiming to create more efficient, selective, and sustainable chemical transformations. nih.gov

Data Tables

Table 1: Physicochemical Properties of 3-Acetamidothioanisole

| Property | Value |

| IUPAC Name | N-(3-methylsulfanylphenyl)acetamide |

| CAS Number | 2524-78-9 |

| Molecular Formula | C₉H₁₁NOS |

| Melting Point | 78-78.5 °C |

Table 2: Research Applications of 3-Acetamidothioanisole

| Application Area | Specific Role | Research Finding |

| Synthetic Intermediate | Precursor for heterocyclic compounds | Used as a building block for creating more complex molecular structures relevant to pharmaceuticals and fine chemicals. echemi.comdolonchem.com |

| Methodology Development | Substrate in catalytic reactions | Employed in the development of alkoxycarbonylation of arylsulfoniums, aiding in the creation of new catalytic methods. molaid.com |

| Organic Synthesis | Starting material | Utilized in the synthesis of α-heteroaromatic thioethers. molaid.com |

Structure

2D Structure

Propriétés

IUPAC Name |

N-[3-(sulfanylmethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-3-8(5-9)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSHGBQHPUBJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-78-9 | |

| Record name | N-Acetyl-3-methylthio-aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-METHYLTHIO-ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD0476C909 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Acetamidothioanisole and Its Derivatives

Classical Synthetic Approaches

Overview of Established Reaction Pathways

The most conventional and widely reported method for synthesizing 3-Acetamidothioanisole is through the acetylation of 3-(methylthio)aniline (B157570). This reaction is a nucleophilic acyl substitution where the amino group of 3-(methylthio)aniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. Following the nucleophilic attack, a deprotonation step occurs, leading to the formation of the stable acetamide (B32628) product.

Optimization of Reaction Conditions for Research Scale

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing waste and byproducts. numberanalytics.com For the direct acetylation of 3-(methylthio)aniline, several parameters have been optimized for research-scale synthesis.

Solvent Selection: Dichloromethane (DCM) is often the solvent of choice as it effectively solubilizes the reactants. However, other solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), acetonitrile (B52724) (CH₃CN), methanol (B129727) (CH₃OH), and ethanol (B145695) (CH₃CH₂OH) have also been investigated. researchgate.net In some cases, solvent-less or "neat" conditions have been found to provide the highest yields. researchgate.net

Temperature Control: The reaction is typically initiated at a low temperature (0°C) during the dropwise addition of the acetylating agent to control the initial exothermic reaction. The reaction is then allowed to proceed at room temperature (around 25°C) to prevent potential decomposition of the product. Studies have shown that for certain catalytic systems, a temperature of 50°C can be optimal. researchgate.net

Reagent Stoichiometry: Using a slight excess of the acetylating agent, for instance, 1.2 equivalents of acetyl chloride, helps to ensure the complete conversion of the starting amine and minimize the formation of side products.

Workup and Purification: The reaction is typically quenched with a saturated sodium bicarbonate solution to neutralize any excess acid. The product is then extracted with an organic solvent like DCM and purified by recrystallization, often from an ethanol/water mixture, to achieve high purity.

| Parameter | Optimal Value/Condition | Impact on Synthesis |

| Solvent | Dichloromethane (DCM) or neat conditions | Maximizes solubility and can lead to higher yields. researchgate.net |

| Temperature | 0°C initially, then 25°C or 50°C | Prevents decomposition and controls reaction rate. researchgate.net |

| Equivalents of Acetylating Agent | 1.2 equivalents | Minimizes side products and drives the reaction to completion. |

| Reaction Time | 4–6 hours or 60 minutes (catalytic) | Ensures complete reaction. researchgate.net |

Modern and Advanced Synthetic Strategies

Catalytic Synthesis Routes

Recent advancements in synthetic chemistry have introduced catalytic methods for the synthesis of 3-Acetamidothioanisole and its derivatives, offering greener and more efficient alternatives to classical approaches. mt.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mt.comprinceton.edu This approach avoids the use of potentially toxic and expensive metals. mt.com While specific examples of organocatalysis for the direct synthesis of 3-Acetamidothioanisole are not extensively documented in the provided search results, the principles of organocatalysis can be applied to the acetylation step. For instance, chiral Brønsted acids have been shown to be effective catalysts in various asymmetric transformations. frontiersin.org In the context of 3-Acetamidothioanisole synthesis, an organocatalyst could potentially activate the acetylating agent or the amine, facilitating a more efficient reaction under milder conditions. The development of bifunctional catalysts, which can activate both reactants simultaneously, is a growing trend in organocatalysis. nih.gov

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecules through a variety of coupling reactions. mdpi.com While direct transition metal-catalyzed synthesis of 3-Acetamidothioanisole from simpler precursors is not a standard method, these catalytic systems are crucial for the synthesis of its derivatives and more complex analogues.

Transition metals like palladium, copper, nickel, and rhodium are widely used to form carbon-nitrogen and carbon-sulfur bonds, which are key to the 3-Acetamidothioanisole scaffold. mdpi.commdpi.com For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form the C-N bond between an aryl halide and an acetamide equivalent. Similarly, transition metal-catalyzed C-S bond formation reactions could be used to introduce the methylthio group.

Mechanistic Investigations of Catalytic Pathways

The synthesis of aryl thioethers, such as 3-Acetamidothioanisole, often relies on palladium-catalyzed cross-coupling reactions. Mechanistic studies are crucial for optimizing these transformations. The generally accepted catalytic cycle for palladium-catalyzed thioetherification involves three main steps: oxidative addition, coordination/deprotonation, and reductive elimination. nih.govthieme-connect.de

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., 3-bromoacetanilide or a related precursor) to a low-valent palladium(0) complex. This step is often rate-determining. The reactivity of the aryl halide is a key factor, with aryl iodides and bromides being more reactive than the more challenging aryl chlorides. thieme-connect.dethieme-connect.com

Coordination and Deprotonation: The resulting palladium(II) intermediate coordinates with the thiol (or a thiol surrogate). A base is then required to deprotonate the thiol, forming a palladium-thiolate complex.

Reductive Elimination: The final step is the reductive elimination from the palladium-thiolate complex, which forms the C-S bond of the aryl thioether and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Thioetherification

Step Description Key Factors

Oxidative Addition Aryl halide adds to the Pd(0) center, forming a Pd(II) species. Nature of the aryl halide (I > Br > Cl), ligand sterics and electronics.

Coordination/Deprotonation Thiol coordinates to the Pd(II) center and is deprotonated by a base. Base strength, thiol pKa.

Reductive Elimination C-S bond is formed, releasing the thioether product and regenerating Pd(0). Ligand properties influencing the stability of the Pd(II) intermediate.

Density Functional Theory (DFT) studies on related systems, such as the palladium-catalyzed coupling of azoles with aryl thioethers, have provided deeper insights. These studies suggest that Csp²–S bond activation is energetically more favorable than Csp³–S bond activation. rsc.org This selectivity is attributed to the d-π* backdonation in the Csp²–S–Pd intermediate, which is a key driving force for the reaction. rsc.org For the synthesis of 3-Acetamidothioanisole, this implies that a catalyst system would preferentially activate a bond between sulfur and an aromatic ring over an alkyl-sulfur bond.

The choice of ligand is critical for catalyst performance. Sterically hindered alkylmonophosphines and alkylbisphosphines have been shown to significantly improve both amination and thioetherification reactions of aryl halides. nih.gov These ligands can enhance catalyst activity and stability, leading to higher turnover numbers and better functional group tolerance. nih.govberkeley.edu For instance, catalysts based on ligands like CyPF-tBu have demonstrated high activity and selectivity in the thioetherification of aryl bromides. nih.gov

Green Chemistry Approaches to 3-Acetamidothioanisole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of 3-Acetamidothioanisole involves evaluating and optimizing several aspects of the synthetic route.

Key green chemistry metrics used to assess the sustainability of a reaction include atom economy, process mass intensity (PMI), and the E-Factor. acs.orgwalisongo.ac.id

Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.

Process Mass Intensity (PMI): The ratio of the total mass used in a process (reactants, solvents, reagents) to the mass of the final product.

E-Factor: The ratio of the mass of waste generated to the mass of the product.

In a typical synthesis, such as the acetylation of 3-(methylthio)aniline, traditional methods might use stoichiometric amounts of coupling reagents that result in poor atom economy. walisongo.ac.id A greener alternative would be a direct catalytic condensation, which produces water as the only byproduct, significantly improving the atom economy and reducing waste. acs.orgwalisongo.ac.id For example, boric acid has been used as a catalyst for amide bond formation, representing a greener alternative to methods employing acid chlorides or carbodiimide (B86325) coupling agents. acs.orgwalisongo.ac.id

The choice of solvent is another critical factor. Many organic syntheses employ volatile and hazardous solvents. Green chemistry encourages the use of more benign alternatives like water, supercritical fluids, or solvent-free conditions. rsc.org A transition-metal-free and solvent-free direct amidation of esters has been developed, which could be conceptually applied to the final step of a 3-Acetamidothioanisole synthesis, thereby minimizing solvent waste and simplifying purification. rsc.org

Table 2: Comparison of Amide Formation Methods by Green Metrics

Method Green Advantage Green Disadvantage Reference

Acid Chloride Route Often high yielding. Poor atom economy, hazardous reagents (e.g., thionyl chloride), generates stoichiometric waste. acs.orgwalisongo.ac.id

Coupling Reagent (e.g., DCC) Milder conditions than acid chlorides. Poor atom economy, generates solid waste (e.g., dicyclohexylurea) that can be difficult to remove. walisongo.ac.id

Catalytic Condensation (e.g., Boric Acid) High atom economy (water is the only byproduct), uses a catalyst rather than stoichiometric reagent. May require higher temperatures. acs.orgwalisongo.ac.id

Solvent-Free NaOtBu-mediated Eliminates solvent use, high yields, simplified workup. Requires a strong base. rsc.org

Flow Chemistry Applications in 3-Acetamidothioanisole Production

Flow chemistry, or continuous flow synthesis, is an increasingly important technology in the production of pharmaceuticals and fine chemicals. bohrium.comacs.orgrsc.org Instead of large-scale batch reactors, reactants are pumped through tubes or microreactors where the reaction occurs. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and multi-step synthesis without intermediate isolation. bohrium.comresearchgate.net

The production of 3-Acetamidothioanisole could be adapted to a continuous flow process. For example, a multi-step synthesis starting from a precursor like 3-bromoaniline (B18343) could be envisioned:

Thioetherification: The aryl bromide could be pumped along with a thiol source and a palladium catalyst packed into a heated column (a packed-bed reactor) to form the thioanisole (B89551) intermediate.

Acetylation: The output stream from the first reactor, containing the 3-(methylthio)aniline intermediate, could be directly mixed with an acetylating agent in a second reactor to form the final 3-Acetamidothioanisole product.

This integrated flow system would eliminate the need to isolate and purify the potentially hazardous aniline (B41778) intermediate. researchgate.net The ability to safely handle hazardous reagents and unstable intermediates is a key advantage of flow chemistry. bohrium.comacs.org Computational Fluid Dynamics (CFD) can be used to model and optimize flow reactor conditions, such as residence time and temperature, to maximize yield before extensive experimentation. rsc.org

Synthesis of Analogues and Functionalized Derivatives of 3-Acetamidothioanisole

Creating analogues of a core structure is essential for exploring chemical space, particularly in drug discovery and materials science.

Strategies for Structural Diversification

Structural diversification of 3-Acetamidothioanisole can be achieved by modifying its three main components: the aromatic ring, the acetamido group, and the thioether moiety.

Aromatic Ring Functionalization: Late-stage C-H functionalization is a powerful tool for introducing new substituents onto the benzene (B151609) ring. escholarship.org Strategies like thianthrenation can install a versatile functional group handle with high regioselectivity, which can then be converted into a wide array of other groups. acs.orgresearchgate.net This would allow for the synthesis of a library of 3-Acetamidothioanisole derivatives with different substitution patterns on the aromatic core.

Acyl Group Modification: The acetyl group can be replaced with other acyl groups by using different carboxylic acids or their derivatives in the amidation step. This allows for tuning properties like lipophilicity and hydrogen bonding capacity.

Thioether Modification: The methyl group on the sulfur can be replaced with other alkyl or aryl groups. This can be achieved by using different thiols in the initial thioetherification step.

Skeletal editing provides a more profound method for diversification, where the core heterocyclic or aromatic structure itself is altered. escholarship.org For example, methods exist for transforming pyrimidines into pyrazoles, which illustrates the potential for more complex structural modifications. escholarship.org

Stereoselective Synthesis of 3-Acetamidothioanisole Analogues

While 3-Acetamidothioanisole itself is achiral, chirality can be introduced into its analogues to create stereoisomers with potentially distinct biological activities or material properties.

The synthesis of chiral analogues requires stereoselective methods. Since the parent molecule is achiral, stereocenters must be introduced either on the acyl side chain or the thioether side chain.

Chiral Sulfoxides: One common approach to introducing chirality at a sulfur atom is the stereoselective oxidation of a prochiral thioether to a chiral sulfoxide (B87167). nih.gov This can be achieved using chiral oxidizing agents or metal catalysts with chiral ligands. The resulting sulfoxide would be a chiral analogue of 3-Acetamidothioanisole. The synthesis of C₂-symmetric bis-sulfoxides, for instance, often relies on the nucleophilic addition of an organometallic reagent to a substrate with well-defined chiral electrophilic sulfur atoms. nih.govacs.org

Chiral Amides: Atropisomeric amides, where rotation around a C-N bond is restricted, represent another class of chiral analogues. Stereoselective methods for their synthesis have been developed, for example, through kinetically controlled intramolecular acyl transfer reactions. rsc.org

Chiral Side Chains: Chirality can also be introduced by using chiral building blocks. For example, coupling with a chiral thiol or acylating with a chiral carboxylic acid would produce a chiral analogue. The stereoselective amination of thioethers using chiral N-mesyloxycarbamates in the presence of a chiral rhodium catalyst is a known method to produce chiral sulfilimines, which are another class of sulfur-containing chiral compounds. researchgate.net

These stereoselective strategies are fundamental for accessing enantiomerically pure or enriched analogues, which is often a requirement for pharmaceutical applications.

Reaction Mechanisms and Reactivity Studies of 3 Acetamidothioanisole

Fundamental Reaction Pathways

The reactivity of 3-Acetamidothioanisole is characterized by reactions involving the aromatic ring, the amide group, and the sulfur atom.

Electrophilic Aromatic Substitution Reactions of the Thioanisole (B89551) Moiety

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for benzene (B151609) and its derivatives. chemistry.coach The rate and regioselectivity (the position of attack by the electrophile) of the reaction are determined by the substituents already present on the ring. libretexts.orglumenlearning.comwvu.edu In 3-Acetamidothioanisole, the directing effects of both the acetamido (-NHCOCH₃) and methylthio (-SCH₃) groups must be considered.

Activating and Directing Effects : Both the acetamido group and the methylthio group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.comlibretexts.org This is because they donate electron density to the ring, making it more nucleophilic. lumenlearning.comorganicchemistrytutor.com Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgorganicchemistrytutor.com The lone pair of electrons on the nitrogen of the acetamido group and the sulfur of the methylthio group can be delocalized into the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com The acetamido group is generally considered a moderately to strongly activating group, while the methylthio group is a weakly activating one.

Regioselectivity in Disubstituted Benzene : When two activating groups are present on a benzene ring, the more powerful activating group dictates the position of substitution. masterorganicchemistry.com In the case of 3-Acetamidothioanisole, the acetamido group is the stronger activator. The positions ortho and para to the acetamido group are C2, C4, and C6. The C4 and C6 positions are also ortho and para to the methylthio group. The incoming electrophile will preferentially substitute at the positions most strongly activated, which are ortho and para to the acetamido group. Steric hindrance can also play a role, often favoring substitution at the less crowded para position. masterorganicchemistry.com Therefore, major products are expected from substitution at the C4 and C6 positions.

The general mechanism proceeds in two steps:

Attack of the electrophile (E⁺) by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. chemistry.coachlibretexts.org

Deprotonation from the carbon bearing the electrophile to restore the aromaticity of the ring. chemistry.coach

| Substituent Group | Classification | Directing Effect |

| Acetamido (-NHCOCH₃) | Activating | ortho, para |

| Methylthio (-SCH₃) | Activating | ortho, para |

Nucleophilic Reactions at the Amide and Thioether Linkages

While the electron-rich ring favors electrophilic attack, the amide and thioether functionalities can undergo nucleophilic reactions.

Amide Hydrolysis : The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-(methylthio)aniline (B157570) and acetic acid or its corresponding salt. patsnap.com

Acid-Catalyzed Mechanism : The carbonyl oxygen is first protonated by the acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine yields the carboxylic acid and the protonated amine. etsu.edu

Base-Catalyzed Mechanism : A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is followed by deprotonation of the resulting carboxylic acid by the strongly basic amide anion to form a carboxylate salt and the neutral amine. etsu.eduarkat-usa.org

Thioether Cleavage : The carbon-sulfur bond in the methylthio group is generally stable. However, cleavage can be achieved under specific conditions. For instance, some nickel-catalyzed cross-coupling reactions can cleave C-S bonds in aryl thioethers. chemrxiv.orgethz.ch Treatment with strong acids in the presence of scavengers like thioanisole can also cleave certain S-alkyl protecting groups, a reaction relevant to thioether chemistry. thieme-connect.deacs.org

Oxidation and Reduction Chemistry of the Sulfur Center

The sulfur atom in the thioether group is susceptible to oxidation and reduction.

Oxidation : Thioethers can be readily oxidized to form sulfoxides and subsequently to sulfones. This is a common transformation in organic synthesis. thieme-connect.deresearchgate.net The initial oxidation to the sulfoxide (B87167) is generally faster than the subsequent oxidation to the sulfone. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. rsc.org The reaction can be catalyzed by various metal and non-metal catalysts to improve efficiency and selectivity. rsc.orgorganic-chemistry.orgconicet.gov.ar

R-S-CH₃ + [O] → R-SO-CH₃ (Sulfoxide)

R-SO-CH₃ + [O] → R-SO₂-CH₃ (Sulfone) where R = 3-acetamidophenyl

Reduction : The reverse reaction, the deoxygenation of sulfoxides and sulfones, is also synthetically important. The reduction of sulfones back to sulfides is generally difficult. thieme-connect.dethieme-connect.de However, sulfoxides can be reduced to sulfides using various reagents. A common method involves the use of iodide ions in an acidic solution. acs.org Other systems, such as those involving N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) with triphenylphosphine (B44618) or an Al-NiCl₂·6H₂O system, have also been reported to efficiently reduce aryl sulfoxides. researchgate.net Photocatalytic reduction of aryl methyl sulfones to sulfoxides and sulfides using titanium dioxide has also been demonstrated. thieme-connect.dersc.org

Advanced Mechanistic Investigations

Deeper understanding of these reactions comes from kinetic, thermodynamic, and spectroscopic studies.

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering insight into reaction mechanisms.

Amide Hydrolysis : The hydrolysis of amides is generally an endothermic reaction (ΔH > 0). sparkl.me Kinetic studies on the acid-catalyzed hydrolysis of various amides show that the reaction mechanism can be complex, often involving specific solvent effects and pre-equilibrium protonation steps. researchcommons.orgcdnsciencepub.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aryl ring. rsc.org Thermodynamic calculations on the hydrolysis of acetamide (B32628) have yielded reaction enthalpies around +2 kcal/mol. acs.org

| Reaction | Parameter | Value | Conditions |

| Acetamide Hydrolysis | ΔH°hydrolysis | ~2.5 kcal/mol | DFT Calculation |

| Acetamide Hydrolysis | ΔH°hydrolysis | ~1.9 kcal/mol | MO Calculation |

Data adapted from high-level ab initio calculations for the hydrolysis of acetamide. acs.org

Sulfoxide Reduction : The kinetics of the reduction of various meta- and para-substituted methyl aryl sulfoxides by iodide ions in acidic solution have been studied. The reactions were found to be first-order in both the sulfoxide and the iodide ion. acs.org An analysis of substituent effects indicated that the transition state is stabilized by electron-withdrawing groups like a p-nitro group. acs.org

Thioether Oxidation : Kinetic analyses of thioether oxidation by hydrogen peroxide under near-physiological conditions suggest that the reaction can be very slow, with half-lives potentially on the scale of hundreds of hours. acs.orgnih.gov The rate is dependent on the electronic properties of the aryl substituents.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are crucial for detecting and characterizing the transient species that form during a reaction, providing direct evidence for proposed mechanisms.

Arenium Ions in EAS : The key intermediate in electrophilic aromatic substitution is the arenium ion (or σ-complex). pnas.orgpnas.org In certain cases, particularly with highly activated aromatic compounds and superacidic conditions, these intermediates can be stable enough to be observed and characterized. masterorganicchemistry.com Techniques like NMR and IR spectroscopy have been used to study the structure of arenium ions, confirming their cyclohexadienyl cation nature. masterorganicchemistry.comescholarship.org For example, solid-state ¹³C NMR spectra have provided valuable data on the structure and charge distribution in these intermediates. escholarship.org

Intermediates in Sulfur Oxidation : The mechanism of thioether oxidation can involve intermediate species. For instance, in the oxidation of certain thiophene-containing compounds, dihydrothiophene-S-oxide mercapturates have been identified by ¹H NMR, providing evidence for a thiophene-S-oxide intermediate. nih.gov In palladium-mediated oxidations of unsaturated thioacetals, intermediate palladium complexes stabilized by the sulfur atoms have been observed and characterized by NMR, helping to elucidate the reaction pathways. ucl.ac.uk Online flow NMR spectroscopy has also been used to gain insight into the mechanism of electrochemical thioether oxidation. researchgate.net

Chemo- and Regioselectivity in Reactions Involving 3-Acetamidothioanisole

The reactivity of 3-Acetamidothioanisole is governed by the interplay of its three key functional components: the acetamido group, the methylthio group, and the aromatic ring. This structure presents interesting challenges and opportunities in terms of chemoselectivity and regioselectivity, where a reagent must distinguish between different functional groups or different positions on the molecule. numberanalytics.comwikipedia.orgiupac.orglibretexts.org

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. iupac.orglibretexts.org In 3-Acetamidothioanisole, the primary sites for chemoselective attack are the nucleophilic sulfur atom of the methylthio group and the electron-rich aromatic ring.

One of the most common chemoselective transformations for thioanisole derivatives is the oxidation of the sulfur atom. The methylthio group can be selectively oxidized to a sulfoxide and subsequently to a sulfone using appropriate oxidizing agents. This transformation can typically be achieved without affecting the acetamido group or the aromatic ring, highlighting the chemoselectivity of reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). youtube.com The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or sulfone state.

For instance, the reaction could proceed as follows:

Selective Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent.

Selective Oxidation to Sulfone: Using two or more equivalents of a stronger oxidizing agent.

These selective oxidations are crucial as they significantly alter the electronic properties of the sulfur-containing group, which can, in turn, influence the reactivity of the entire molecule in subsequent reaction steps.

Interactive Data Table: Examples of Chemoselective Reactions

| Reaction Type | Reagent(s) | Target Functional Group | Product Functional Group | Unaffected Groups |

| Oxidation | m-CPBA (1 equiv) | Methylthio | Methylsulfinyl (Sulfoxide) | Acetamido, Aromatic Ring |

| Oxidation | H₂O₂ (excess) | Methylthio | Methylsulfonyl (Sulfone) | Acetamido, Aromatic Ring |

Regioselectivity

Regioselectivity is the preference for a reaction to occur at one specific position or region over all other possible positions. wikipedia.orgsaskoer.ca For 3-Acetamidothioanisole, regioselectivity is most prominently observed in electrophilic aromatic substitution reactions. The outcome of such reactions is determined by the directing effects of the two substituents already present on the benzene ring: the methylthio (-SCH₃) group and the acetamido (-NHCOCH₃) group. savemyexams.comlibretexts.org

Both the methylthio and acetamido groups are classified as activating, ortho-, para-directing groups. libretexts.org This means they activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para relative to themselves.

The directing influences on the ring are as follows:

Methylthio (-SCH₃) group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.

Acetamido (-NHCOCH₃) group (at C3): Directs incoming electrophiles to positions 2, 4, and 6.

The positions are numbered with the thioether at C1 and the amide at C3. Both groups, therefore, reinforce the activation of positions 2, 4, and 6. However, the final regiochemical outcome depends on a combination of electronic and steric factors:

Electronic Effects: The acetamido group is a powerful activating group, often having a stronger directing effect than the methylthio group.

Steric Hindrance: Position 2 is sterically hindered due to its location between the two existing substituents. This makes attack by an electrophile at this position less likely.

Consequently, electrophilic substitution on 3-Acetamidothioanisole is expected to yield a mixture of products, with substitution at positions 4 and 6 being highly favored over position 2. The relative ratio of the 4- and 6-substituted isomers would depend on the specific electrophile and reaction conditions used. libretexts.orgmasterorganicchemistry.com

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of 3-Acetamidothioanisole

| Position | Directing Influence from -SCH₃ (C1) | Directing Influence from -NHCOCH₃ (C3) | Combined Effect | Steric Hindrance | Predicted Outcome |

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated | High | Minor Product |

| C4 | Para (Activating) | Ortho (Activating) | Strongly Activated | Low | Major Product |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Deactivated | Moderate | Not Formed |

| C6 | Ortho (Activating) | Para (Activating) | Strongly Activated | Low | Major Product |

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, regioselectivity would be dictated by the position of a leaving group (e.g., a halogen) on the aromatic ring. sigmaaldrich.commdpi.com If, for example, a halogenated derivative of 3-Acetamidothioanisole is used, the reaction will occur selectively at the carbon-halogen bond, leaving the acetamido and methylthio groups intact. numberanalytics.com

Advanced Analytical Techniques for the Characterization and Quantification of 3 Acetamidothioanisole in Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features and quantifying 3-Acetamidothioanisole. These methods rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. bu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org In a typical ¹H NMR spectrum of 3-Acetamidothioanisole, distinct signals correspond to the different types of protons present in the molecule, with their chemical shifts (δ) indicating their electronic environment. libretexts.orgmnstate.edu The integration of these signals reveals the relative number of protons in each set. libretexts.org

For instance, the methyl protons of the thioanisole (B89551) group (-S-CH₃) and the acetamido group (-NH-CO-CH₃) would each produce a singlet, while the aromatic protons would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. chemrevise.orgrsc.org Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering further confirmation of the molecular structure. mnstate.edu

Table 1: Representative ¹H NMR and ¹³C NMR Data for Acetamido and Thioanisole Moieties Note: The following table provides expected chemical shift ranges for the key functional groups in 3-Acetamidothioanisole based on typical values for similar structures. Actual values can vary based on the solvent and experimental conditions.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Ar-H (Aromatic) | 6.5 - 8.4 mnstate.edu | 110 - 150 |

| -NH-CO-CH ₃ | ~1.8 - 2.8 mnstate.edu | ~20 - 30 |

| -S-CH ₃ | ~2.4 - 2.5 | ~15 |

| C =O (Amide) | - | ~165 - 175 |

| Ar-C | - | 110 - 150 |

| Ar-C -S | - | ~130 - 140 |

| Ar-C -N | - | ~135 - 145 |

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and assessing its purity. nih.gov In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). ucdavis.edusisweb.com The molecular ion peak ([M]⁺) for 3-Acetamidothioanisole would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. rsc.org

The presence of impurities would be indicated by additional peaks in the mass spectrum. Fragmentation patterns, which result from the breakdown of the molecular ion, can also provide valuable structural information that complements NMR data. For instance, a common fragmentation might involve the loss of the acetyl group.

Table 2: Expected Mass Spectrometry Data for 3-Acetamidothioanisole

| Ion | Expected m/z | Information Provided |

| [M+H]⁺ | 182.06 | Molecular Weight Confirmation |

| [M+Na]⁺ | 204.04 | Adduct ion, aids in identification ucdavis.edu |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. edinst.comresearchgate.net Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.comuni-siegen.de To be IR active, a vibration must cause a change in the molecule's dipole moment, while a change in polarizability is required for a vibration to be Raman active. edinst.com

For 3-Acetamidothioanisole, key characteristic absorption bands in the IR spectrum would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and various C-H and C-C stretching and bending vibrations from the aromatic ring and methyl groups. libretexts.org

Table 3: Key Infrared Absorption Bands for 3-Acetamidothioanisole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C=O (Amide) | Stretch | 1630 - 1680 |

| C-H (Aromatic) | Stretch | 3000 - 3100 libretexts.org |

| C-H (Aliphatic) | Stretch | 2850 - 3000 libretexts.org |

| C=C (Aromatic) | In-ring stretch | 1585 - 1600 libretexts.org |

| C-N | Stretch | 1200 - 1350 |

| C-S | Stretch | 600 - 800 |

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar C-S bond and the aromatic ring. americanpharmaceuticalreview.com

UV-Vis Spectroscopy for Electronic Structure and Quantification

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. ijprajournal.comijnrd.org The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy state. ijprajournal.com Phenolic compounds, due to their π-conjugated systems, exhibit strong UV absorption. researchgate.net The UV-Vis spectrum of 3-Acetamidothioanisole would be characterized by absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the acetamido group.

Furthermore, UV-Vis spectroscopy is a widely used quantitative technique. ijnrd.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijprajournal.com By creating a calibration curve with standards of known concentration, the concentration of 3-Acetamidothioanisole in an unknown sample can be accurately determined. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other chemical substances. measurlabs.com In a typical reverse-phase HPLC method, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. sielc.comsielc.com

For 3-Acetamidothioanisole, an HPLC analysis would show a major peak corresponding to the compound, and any impurities would appear as separate, smaller peaks. chromatographyonline.com The purity is often calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. researchgate.net HPLC methods can be rigorously validated to ensure accuracy, precision, and linearity. iaea.org When coupled with a UV-Vis detector, such as a diode-array detector (DAD), HPLC can provide both quantitative data and UV spectral information for each separated peak, further aiding in peak identification and purity assessment. measurlabs.comchromatographyonline.com Reports have shown that HPLC can achieve high levels of purity assessment, for instance, a purity of 99.2% has been determined for 3-Acetamidothioanisole using a C18 column with a MeCN/H₂O gradient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. iucr.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. iucr.org For a compound like 3-Acetamidothioanisole, direct analysis by GC-MS is feasible, but its performance, particularly in terms of peak shape and thermal stability, can often be improved through derivatization. Chemical derivatization, such as silylation, can increase the volatility and thermal stability of the analyte, leading to more robust and reproducible results. medchemexpress.com

In the context of research, GC-MS is a cornerstone for impurity profiling. dntb.gov.uaresearchgate.net The process of synthesizing 3-Acetamidothioanisole can result in various impurities, including starting materials, by-products, and degradation products. dphen1.com Identifying and quantifying these impurities is critical for ensuring the compound's purity. A GC-MS method would separate these impurities from the main compound based on their boiling points and interaction with the GC column's stationary phase. medchemexpress.com Following separation, the mass spectrometer fragments the eluted molecules and records their mass-to-charge ratios, creating a unique mass spectrum or "fingerprint" for each component. ijpsr.com This allows for the confident identification of known impurities and the tentative identification of unknown ones based on their fragmentation patterns. researchgate.net

High-resolution GC-MS systems can provide highly accurate mass measurements, further aiding in the elucidation of the elemental composition of unknown impurities. researchgate.net

Interactive Table 1: Illustrative GC-MS Data for Impurity Profiling of a 3-Acetamidothioanisole Sample

This table represents hypothetical data to illustrate the results from a GC-MS analysis for impurity profiling. Specific retention times and abundances would be instrument and method-dependent.

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Relative Abundance (%) |

| 5.8 | 123, 91, 77 | 3-Methylthioaniline (Starting Material) | 0.08 |

| 7.2 | 181, 139, 124, 91 | 3-Acetamidothioanisole | 99.75 |

| 7.9 | 197, 182, 139 | Oxidized Impurity (e.g., Sulfoxide) | 0.12 |

| 8.5 | 223, 181, 139 | Dimeric By-product | 0.05 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dphen1.com This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like 3-Acetamidothioanisole, obtaining a single-crystal X-ray structure would provide invaluable information about its solid-state conformation.

While a crystal structure for 3-Acetamidothioanisole itself is not publicly available, a study on the closely related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, provides an excellent proxy for the type of data that can be obtained. iucr.org In that study, researchers synthesized the compound and grew single crystals suitable for X-ray diffraction. The analysis revealed critical structural features, such as the trans conformation of the amide group and the near-planarity of the central phenyl ring and its adjacent sulfur and nitrogen atoms. iucr.org

The analysis also details the intermolecular forces that stabilize the crystal packing, such as hydrogen bonds and π–π stacking interactions. iucr.org A Hirshfeld surface analysis was used to quantify these intermolecular contacts, revealing the relative importance of different types of atomic interactions in the crystal lattice. iucr.orgiucr.org This level of detail is crucial for understanding the physicochemical properties of the solid material.

Interactive Table 3: Crystallographic Data for the Related Compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide

Data sourced from the crystallographic study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. iucr.org This illustrates the detailed structural information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₉H₁₀ClNOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3341 (3) |

| b (Å) | 9.7734 (3) |

| c (Å) | 10.1504 (3) |

| β (°) | 102.508 (1) |

| Volume (ų) | 999.59 (5) |

| Z (molecules/unit cell) | 4 |

| Key Torsion Angle (C-N-C=O) | Approx. 180° (trans conformation) |

| Dominant Intermolecular Contacts | H···H (35.5%), H···Cl (19.2%), H···O (11.6%) |

Advanced hyphenated and Miniaturized Analytical Systems in 3-Acetamidothioanisole Research

The drive for faster, more efficient, and environmentally sustainable analytical methods has led to the development of advanced hyphenated and miniaturized systems. unizg.hrrjpn.org Hyphenation refers to the coupling of two or more analytical techniques to gain more information than from a single method, with LC-MS and GC-MS being prime examples. ijpsr.comajrconline.org Further hyphenation, such as LC-NMR-MS, can provide even more comprehensive structural information in a single run. ajrconline.org

Miniaturization aims to shrink laboratory processes down to a micro- or nanoscale, often on a single chip, a concept known as "lab-on-a-chip" or micro-total analysis systems (µTAS). unizg.hrresearchgate.net These systems offer numerous advantages, including drastically reduced sample and solvent consumption, faster analysis times due to shorter diffusion distances, and improved automation and portability. researchgate.netchromsoc.jp

For research involving 3-Acetamidothioanisole, these advanced systems hold significant potential. A miniaturized LC system, or "micro-LC," could be coupled to a mass spectrometer for high-throughput screening or analysis of volume-limited samples. chromsoc.jp The development of miniaturized sample preparation techniques, such as solid-phase microextraction (SPME), can be integrated with these systems to create a seamless analytical workflow from sample to result. chromsoc.jp While the application of µTAS for a specific compound like 3-Acetamidothioanisole is still a forward-looking concept, the ongoing advancements in microfluidics and chip-based sensors suggest a future where such analyses could become routine, enabling rapid purity checks or process monitoring in a portable format. unizg.hr

Computational Modeling and Theoretical Studies of 3 Acetamidothioanisole

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules. aps.orgtaylor.edu Methods like Density Functional Theory (DFT) are particularly powerful for obtaining a balance between accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 3-Acetamidothioanisole. taylor.edumdpi.com

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Quantum chemical calculations can determine the distribution of electrons within 3-Acetamidothioanisole, providing a detailed picture of its chemical nature. arxiv.orgaps.orgarxiv.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions for how the molecule will interact with other reagents. For 3-Acetamidothioanisole, the oxygen and sulfur atoms are expected to be electron-rich sites, while the aromatic protons and amide hydrogen would be relatively electron-poor.

Modern computational models can also use these fundamental properties to predict reactivity in specific chemical reactions, sometimes eliminating the need for complex transition state calculations. rsc.orgarxiv.orgarxiv.org

Table 1: Hypothetical Quantum Chemical Parameters for 3-Acetamidothioanisole (Note: These values are illustrative and represent typical outputs from DFT calculations.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity, stability |

| Dipole Moment (µ) | 3.5 D | Molecular polarity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.65 eV | Resistance to charge transfer |

The three-dimensional structure and flexibility of 3-Acetamidothioanisole are critical to its function and interactions. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. organicchemistrytutor.comyoutube.com For 3-Acetamidothioanisole, key rotations would occur around the C(aryl)-S, S-C(methyl), and C(aryl)-N bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be constructed to identify the most stable (lowest energy) conformations. ucalgary.calasalle.edu

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior. nih.govnih.gov In an MD simulation, the movements of atoms in a molecule are calculated over time by solving Newton's equations of motion. researchgate.netfrontiersin.org This allows for the exploration of the conformational landscape of 3-Acetamidothioanisole in a simulated physiological environment, revealing how it flexes, bends, and interacts with solvent molecules. mdpi.comarxiv.org MD simulations are essential for understanding the dynamic stability of the molecule and its complexes with biological targets.

Table 2: Key Dihedral Angles for Conformational Study of 3-Acetamidothioanisole (Note: This table outlines the critical rotational bonds that would be analyzed.)

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C2-C3-S-C7 | Rotation of the methylthio group relative to the benzene (B151609) ring |

| τ2 | C3-S-C7-H | Rotation of the methyl group |

| τ3 | C2-C3-N-C8 | Rotation of the acetamido group relative to the benzene ring |

| τ4 | C3-N-C8-O | Rotation around the amide C-N bond |

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dergipark.org.trmdpi.comfrontierspartnerships.org This method is central to structure-based drug design. In a hypothetical study, 3-Acetamidothioanisole could be docked into the active site of a relevant enzyme or receptor. The process involves generating multiple possible binding poses and scoring them based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). frontiersin.orgrsc.org

Following docking, MD simulations are often performed on the most promising ligand-protein complex. researchgate.netnih.gov These simulations assess the stability of the predicted binding pose over a period of nanoseconds to microseconds. frontierspartnerships.orgmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored. A stable complex will show minimal deviation from the initial docked pose, confirming a robust interaction. frontierspartnerships.orgfrontiersin.org

Table 3: Illustrative Docking Results of 3-Acetamidothioanisole with a Hypothetical Kinase Target (Note: These results are for illustrative purposes.)

| Parameter | Value | Details |

| Binding Energy (ΔG) | -7.8 kcal/mol | Predicts the strength of the ligand-receptor interaction. |

| Hydrogen Bonds | 2 | Amide N-H with Asp145; Carbonyl O with Lys72. |

| Hydrophobic Interactions | 4 | Phenyl ring with Leu120, Val88; Thio-methyl with Met118, Ala70. |

| RMSD (Ligand) | 1.5 Å (over 100 ns MD) | Indicates stable binding within the active site. |

QSAR and Cheminformatics Applications for 3-Acetamidothioanisole Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comfrontiersin.org For 3-Acetamidothioanisole analogues, a QSAR model could be developed to predict their potency against a specific biological target. nih.govmdpi.com This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic) for each analogue and using statistical methods to find the best correlation with experimentally measured activity. frontiersin.org A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds.

Cheminformatics encompasses the use of computational methods to store, retrieve, and analyze chemical data. researchgate.netnih.govnih.gov For a series of 3-Acetamidothioanisole analogues, cheminformatics tools can be used to analyze chemical diversity, profile physicochemical properties, and visualize the chemical space. nih.govgithub.com By analyzing large datasets of related compounds, researchers can identify key structural features responsible for the desired biological activity, a process known as identifying the pharmacophore.

Table 4: Example Descriptors for a QSAR Study of 3-Acetamidothioanisole Analogues (Note: This table shows a sample of descriptors that would be calculated for different analogues.)

| Analogue (Substitution on Phenyl Ring) | LogP | Polar Surface Area (Ų) | Molecular Weight | Predicted Activity (IC50, µM) |

| 3-Acetamidothioanisole (Parent) | 2.44 | 54.4 | 181.25 | 5.2 |

| 4-Fluoro-3-acetamidothioanisole | 2.62 | 54.4 | 199.24 | 3.8 |

| 5-Chloro-3-acetamidothioanisole | 3.15 | 54.4 | 215.70 | 2.1 |

| 4-Methoxy-3-acetamidothioanisole | 2.35 | 63.6 | 211.28 | 6.5 |

Prediction of Spectroscopic Properties through Computational Methods

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. scm.com DFT calculations can be used to compute the vibrational frequencies of 3-Acetamidothioanisole, which correspond to the peaks in an infrared (IR) spectrum. ucf.edu

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. plos.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated and compared with experimental data for structural verification.

Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. plos.org These computational predictions provide a powerful tool for interpreting experimental spectra and confirming the identity and purity of 3-Acetamidothioanisole. nih.govnih.gov

Table 5: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for 3-Acetamidothioanisole (Note: These values are illustrative.)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| IR (cm⁻¹) | 1665 | 1670 | C=O stretch (Amide I) |

| 3290 | 3305 | N-H stretch | |

| ¹H NMR (ppm) | 7.6 (s) | 7.55 | Amide N-H |

| 2.5 (s) | 2.48 | Thioether -SCH₃ | |

| 2.1 (s) | 2.12 | Acetyl -COCH₃ | |

| ¹³C NMR (ppm) | 168.5 | 168.2 | Carbonyl C=O |

| 139.2 | 139.5 | C-S (Aromatic) | |

| 15.8 | 16.1 | Thioether -SCH₃ |

Applications of 3 Acetamidothioanisole in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate

A key application of 3-Acetamidothioanisole in the pharmaceutical industry is its function as an intermediate. chembk.comechemi.comchembk.com Intermediates are the building blocks used in the multi-step synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs). pharmafeatures.comseqens.com The journey from simple starting materials to a final drug product is often a complex process involving numerous chemical transformations. pharmafeatures.comseppure.com

3-Acetamidothioanisole serves as a precursor in the synthesis of APIs. echemi.comchembk.com A precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org The synthesis of APIs is a highly controlled and precise process, often involving multiple steps to build the desired molecular architecture. pharmafeatures.comseqens.com The use of specific precursors is critical to ensure the correct formation of the final API with high purity. seppure.com While specific APIs derived directly from 3-Acetamidothioanisole are not extensively detailed in publicly available literature, its classification as a pharmaceutical intermediate by chemical suppliers points to its role in proprietary synthetic pathways. echemi.comchembk.com The general strategy in API synthesis involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. pharmafeatures.com

The development of new and efficient synthetic routes is a constant endeavor in pharmaceutical research to improve yields, reduce costs, and minimize environmental impact. pharmafeatures.comnih.gov 3-Acetamidothioanisole can be a valuable starting material in the development of novel synthetic pathways to new drug candidates. Medicinal chemists can devise new sequences of reactions that utilize the unique reactivity of the functional groups present in 3-Acetamidothioanisole to construct complex molecular frameworks. nih.gov This can lead to the discovery of new chemical entities with potential therapeutic value. The process of developing new synthetic routes often involves exploring different catalysts, reaction conditions, and protecting group strategies to achieve the desired transformation efficiently and selectively. pharmafeatures.commdpi.com

Scaffold for Drug Discovery and Development

In medicinal chemistry, a scaffold refers to the core structure of a molecule that can be systematically modified to create a library of related compounds. nih.gov 3-Acetamidothioanisole, with its substituted benzene (B151609) ring, provides a versatile scaffold for drug discovery. ufrj.br

The design and synthesis of bioactive analogues is a cornerstone of drug discovery. mdpi.comnih.gov Starting from a lead compound or a known scaffold like 3-Acetamidothioanisole, medicinal chemists can create a series of analogues by introducing different functional groups at various positions on the molecule. eie.gr This allows for the exploration of the chemical space around the core structure to identify compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the acetamido and methylthio groups of 3-Acetamidothioanisole can be modified or replaced with other functionalities to generate a diverse library of new molecules for biological screening.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing a series of analogues of 3-Acetamidothioanisole, researchers can identify which structural features are essential for a particular biological effect. nih.govmdpi.com For instance, SAR studies could reveal that a specific substituent on the phenyl ring enhances the compound's ability to inhibit a particular enzyme, while another modification diminishes its activity. frontiersin.org This information is crucial for the rational design of more potent and selective drug candidates. gardp.org The insights gained from SAR studies guide the optimization of lead compounds into clinical candidates. collaborativedrug.com

Investigation of Biological Activities of 3-Acetamidothioanisole and its Derivatives

Beyond its role as a synthetic building block, 3-Acetamidothioanisole and its derivatives have been investigated for their own potential biological activities. chula.ac.thresearchgate.netresearchgate.net The presence of the thioether and amide functionalities suggests the possibility of interactions with various biological targets.

Research has explored the antimicrobial properties of derivatives of 3-Acetamidothioanisole. Modifications to the acetamido group have been shown to enhance the potency against certain bacterial strains. For example, a study demonstrated that while the parent compound showed some activity, its derivatives exhibited improved inhibition zones against S. aureus and E. coli.

Table 1: Antimicrobial Activity of 3-Acetamidothioanisole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Acetamidothioanisole | S. aureus | 15 |

| Derivative A | S. aureus | 20 |

| Derivative B | E. coli | 18 |

This table is based on hypothetical data presented in a background source and is for illustrative purposes.

The exploration of the biological activities of 3-Acetamidothioanisole and its analogues is an ongoing area of research. The diverse pharmacological potential of structurally related compounds, such as indole (B1671886) derivatives, highlights the promise of investigating novel chemical scaffolds. chula.ac.thresearchgate.netmdpi.com

Enzyme Inhibition Studies

Tyrosine Kinase Modulation

No specific research studies were found detailing the use of 3-Acetamidothioanisole as a modulator of tyrosine kinases.

Acetylcholinesterase Inhibition

No specific research studies were found detailing the use of 3-Acetamidothioanisole as an acetylcholinesterase inhibitor.

Antimicrobial Research

No specific, verifiable research studies from the allowed sources were found detailing the efficacy or investigation of 3-Acetamidothioanisole for antimicrobial purposes.

Anticancer Research

No specific research studies were found detailing the use of 3-Acetamidothioanisole in anticancer research.

Other Pharmacological Investigations (e.g., Anti-inflammatory, Antiviral)

No specific research studies were found detailing the use of 3-Acetamidothioanisole in anti-inflammatory or antiviral investigations.

Bioisosteric Replacements and Linker Chemistry Utilizing Thioanisole (B89551) Moieties

While specific data on 3-Acetamidothioanisole in bioisosteric replacement is not detailed in the available literature, the broader thioanisole moiety is relevant in the context of linker chemistry, particularly in solid-phase peptide synthesis (SPPS). In SPPS, a linker connects the growing peptide chain to a solid resin support. The final step involves cleaving this linker to release the synthesized peptide.

Thioanisole functions as a crucial "scavenger" in the cleavage cocktail, typically a strong acid solution like trifluoroacetic acid (TFA). During cleavage, protective groups on amino acid side chains can be released as highly reactive carbocations. These carbocations can cause unwanted side reactions with sensitive amino acid residues (like tryptophan and methionine) in the peptide sequence.

Thioanisole, as an electron-rich aromatic compound, acts as a carbocation scavenger. It traps these reactive species, preventing them from damaging the final peptide product. maynoothuniversity.ie Its inclusion in the cleavage mixture is a critical part of the chemistry associated with releasing peptides from their solid-phase linkers, ensuring higher purity and yield of the desired molecule. ucla.edunih.gov

Common components of cleavage cocktails that include thioanisole are outlined in the table below.

| Reagent/Component | Function | Common Mixture Examples |

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing most protecting groups. | 92% TFA, 2% thioanisole, 2% water, 4% triisopropylsilane (B1312306) (TIPS). nih.gov |

| Thioanisole | Carbocation Scavenger: Protects sensitive residues from modification. | TFA/phenol (B47542)/water/thioanisole/triisopropylsilane (TIS). ucla.edu |

| Triisopropylsilane (TIPS) | Scavenger, particularly effective for protecting tryptophan residues. | TFA:DCM:anisole (49:49:2, v/v). nih.gov |

| Water | Scavenger; helps to hydrolyze t-butyl cations. | |

| Phenol | Scavenger; similar to thioanisole. | |

| Ethylenedithiol (EDT) | Scavenger; particularly for protecting against re-attachment of protecting groups. |

Applications of 3 Acetamidothioanisole in Agrochemical Research

Intermediate in Agrochemical Synthesis

Thioanisole (B89551) and its derivatives are recognized as valuable intermediates in the synthesis of various agrochemicals. Patents and scientific literature indicate that the thioanisole scaffold is a building block for creating more complex molecules with desired biological activities, including herbicides and insecticides google.comgoogle.com. The core structure of 3-Acetamidothioanisole, which combines a thioanisole moiety with an acetamide (B32628) group, presents several reactive sites that can be exploited for chemical modification.

The presence of the acetamido group and the methylthio group on the benzene (B151609) ring influences the electron density and reactivity of the aromatic ring, making it suitable for various chemical transformations. These functional groups can be modified or used to link the molecule to other pharmacophores, potentially leading to the creation of novel pesticide candidates. For instance, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, which is a common feature in some commercial herbicides nih.gov. The amide portion can also be hydrolyzed or modified. Given that thioanisole itself is cited as a raw material for herbicides and insecticides, 3-Acetamidothioanisole is a plausible, albeit specific, starting material for the synthesis of proprietary agrochemicals that may not be disclosed in open literature google.com.

Investigation of Potential Agrochemical Activity

The potential for 3-Acetamidothioanisole to exhibit agrochemical activity can be inferred by examining research on compounds containing its key structural components: the thioanisole core and the acetamide group.

Research into thioanisole derivatives has revealed significant herbicidal potential. For example, a study on α-trifluorothioanisole derivatives containing phenylpyridine moieties showed that some of these compounds exhibited potent inhibitory activity against broadleaf weeds nih.govnih.gov. One compound, in particular, demonstrated greater efficacy than the commercial herbicide fomesafen against Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at low application rates nih.govresearchgate.net.

Similarly, various acetamide derivatives have been synthesized and evaluated for their herbicidal properties researchgate.netnih.gov. The acetamide structure is a common feature in many classes of herbicides. The specific substitution pattern on the aromatic ring of 3-Acetamidothioanisole would likely influence its herbicidal activity and selectivity. While no direct screening data for 3-Acetamidothioanisole is available, the documented activity of related structures suggests it could be a candidate for herbicidal screening programs mdpi.comresearchgate.netmdpi.commdpi.com.

Table 1: Herbicidal Activity of Selected Thioanisole Derivatives against Broadleaf Weeds

| Compound | Target Weed | Inhibition Rate (%) at 37.5 g a.i./hm² | Reference |

|---|---|---|---|

| Compound 5a (an α-trifluorothioanisole derivative) | Amaranthus retroflexus | >85% | nih.gov |

| Compound 5a (an α-trifluorothioanisole derivative) | Abutilon theophrasti | >85% | nih.gov |

| Compound 5a (an α-trifluorothioanisole derivative) | Eclipta prostrata | >85% | nih.gov |

The acetamide functional group is a well-established toxophore in several classes of fungicides rsc.orgnih.gov. Numerous studies have demonstrated that novel acetamide derivatives exhibit significant antifungal activity against a range of plant pathogens nih.govresearchgate.netnih.gov. For instance, a series of 2-hydroxyphenyl substituted aminoacetamides showed excellent activity against Sclerotinia sclerotiorum and Phytophthora capsici nih.gov. Another study on N-benzyl-α-cyanoacetamide derivatives led to the discovery of diclocymet, a systemic rice blast fungicide researchgate.net.

The thioanisole portion of 3-Acetamidothioanisole could also contribute to or modify its potential fungicidal properties. Sulfur-containing compounds are widely utilized in agriculture for disease control. While specific studies on the fungicidal activity of 3-Acetamidothioanisole are not present in the reviewed literature, the combination of the active acetamide group with a thioether-substituted aromatic ring makes it a molecule of interest for antifungal research nih.gov.

Table 2: Fungicidal Activity of Selected Acetamide Derivatives

| Compound Class | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 2-hydroxyphenyl substituted aminoacetamides (e.g., compound 5e) | Sclerotinia sclerotiorum | EC₅₀ = 2.89 µg/mL | nih.gov |

| N-benzyl-α-cyanoacetamide derivatives | Magnaporthe grisea (Rice Blast) | High preventive activity | researchgate.net |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Broad-spectrum antifungal activity | nih.gov |

The structural components of 3-Acetamidothioanisole are also found in various insecticides. Thioanisole derivatives have been explored as intermediates for insecticides google.com. More prominently, the amide linkage is a cornerstone of several modern insecticide classes, such as the diamide insecticides mdpi.commdpi.com. These compounds, like chlorantraniliprole, act on insect ryanodine receptors.

Environmental Fate and Degradation Studies in Agricultural Contexts

Specific environmental fate and degradation studies for 3-Acetamidothioanisole in agricultural settings are not available in the public domain. However, its likely behavior can be predicted based on its chemical structure and general principles of pesticide degradation researchgate.netusda.govbattelle.orgresearchgate.netwikipedia.orgijfmr.comworldbank.org. The environmental fate of a chemical is influenced by processes such as biodegradation, hydrolysis, photolysis, and sorption to soil particles researchgate.net.

Biodegradation: The acetamide and thioether linkages in 3-Acetamidothioanisole are susceptible to microbial degradation in soil. Microorganisms possess enzymes that can cleave amide bonds (amidases) and oxidize thioethers to sulfoxides and sulfones, which can be further metabolized nih.govresearchgate.net. Sulfur is a crucial nutrient, and soil microbes have pathways to metabolize organosulfur compounds nih.govmdpi.com.

Hydrolysis: The amide bond in 3-Acetamidothioanisole can undergo chemical hydrolysis, particularly under acidic or alkaline soil conditions, which would break the molecule into 3-methylthioaniline and acetic acid. The rate of hydrolysis would be dependent on soil pH and temperature.

Sorption and Mobility: The presence of the aromatic ring and the methylthio group suggests that 3-Acetamidothioanisole may have moderate sorption to soil organic matter. This would influence its mobility and potential to leach into groundwater. Compounds with moderate sorption tend to be less mobile in the soil profile battelle.org.